molecular formula C18H13ClN2O3 B11558538 N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline

Cat. No.: B11558538
M. Wt: 340.8 g/mol
InChI Key: BGHWGEYYNPQWOK-UHFFFAOYSA-N
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Description

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline is an organic compound characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline typically involves a multi-step process. One common method includes the condensation reaction between 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde and 4-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline
  • N-{(E)-[5-(2-chloro-4-nitrophenyl)thiophene-2-yl]methylidene}-4-methylaniline

Uniqueness

N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H13ClN2O3/c1-12-2-4-13(5-3-12)20-11-15-7-9-18(24-15)16-8-6-14(21(22)23)10-17(16)19/h2-11H,1H3

InChI Key

BGHWGEYYNPQWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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